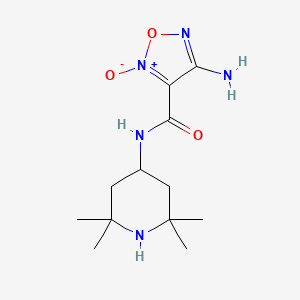![molecular formula C20H16N4O4 B11488943 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline](/img/structure/B11488943.png)
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its presence in many biologically active molecules, and an oxadiazole ring, which is often associated with pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline typically involves multiple steps, starting with the preparation of the quinoline core and the oxadiazole ring separately, followed by their coupling. One common method involves the reaction of 2-methylquinoline with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, ensures the efficient production of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to DNA or proteins, disrupting their normal function and leading to cell death. The presence of the nitro group allows for redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-nitroquinoline: Shares the quinoline core but lacks the oxadiazole ring.
4-Nitro-2-methylimidazole: Contains a nitro group and a methyl group but has an imidazole ring instead of a quinoline core.
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine: Features a triazole ring and a nitrophenoxy group similar to the target compound.
Uniqueness
2-Methyl-4-{5-[(3-methyl-4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}quinoline is unique due to the combination of the quinoline core and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C20H16N4O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H16N4O4/c1-12-9-14(7-8-18(12)24(25)26)27-11-19-22-20(23-28-19)16-10-13(2)21-17-6-4-3-5-15(16)17/h3-10H,11H2,1-2H3 |
Clave InChI |
UOFATFHRJUKDLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC(=NC4=CC=CC=C43)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-Bromo-2-fluoro-4-nitrophenyl)-2-methylpiperazin-1-yl]ethanone](/img/structure/B11488863.png)
![Methyl 2-benzyl-7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1,3-benzoxazole-5-carboxylate](/img/structure/B11488867.png)
![7-Morpholino-9-oxo-6,8-diazaspiro[4.5]dec-7-en-10-yl cyanide](/img/structure/B11488870.png)
![2-[4-Amino-6-(diethylamino)-1,3,5-triazin-2-yl]-2-methylhydrazinecarboxamide](/img/structure/B11488886.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11488903.png)

![2-{[(4-fluorophenyl)carbonyl]amino}-5-iodo-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B11488911.png)
![N-(2-{4,4-dimethyl-2-[(2-methylpropyl)amino]-6-oxocyclohex-1-en-1-yl}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-methoxybenzamide](/img/structure/B11488919.png)
![1-[4-(3-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11488926.png)
![N-(3,5-dimethoxybenzyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11488927.png)
![4-cyano-N-(4-fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11488932.png)
![1-[1-(4-bromophenyl)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11488935.png)
![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11488938.png)
![Cyclopenta[c]pyrazole-1-acetamide, 1,4,5,6-tetrahydro-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-3-(trifluoromethyl)-](/img/structure/B11488939.png)
